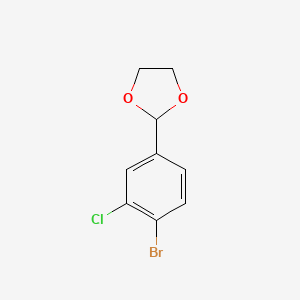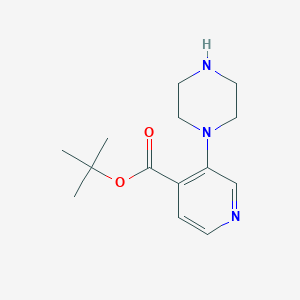
3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121511-84-8 . It has a molecular weight of 276.14 .
Chemical Reactions Analysis
Boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .科学的研究の応用
3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications. It has been found to be an effective reagent for the synthesis of a variety of compounds, including carbohydrates, peptides, and nucleosides. In addition, this compound has been studied as a potential drug delivery system, as its ability to form stable complexes with molecules makes it an ideal candidate for the transport of therapeutic agents. Finally, this compound has been studied for its potential use as a therapeutic agent itself, as its ability to form complexes with molecules allows it to target specific sites in the body.
作用機序
Target of Action
The primary target of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, is used in this reaction due to its stability, ease of preparation, and environmental benignity .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its bioavailability.
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules from simpler building blocks .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
実験室実験の利点と制限
The use of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester in laboratory experiments has a number of advantages and limitations. One of the major advantages of this compound is its ability to form stable complexes with a variety of molecules, making it an ideal reagent for the synthesis of a variety of compounds. In addition, this compound is relatively easy to synthesize and is available commercially, making it a convenient and cost-effective reagent. However, there are a number of limitations to the use of this compound in laboratory experiments. For example, the formation of the stable complex between the boronic acid group and the target molecule is dependent on the presence of the pinacol ester group, which can be labile and can be broken down in the presence of certain conditions. In addition, this compound is not soluble in water, which can limit its use in certain experiments.
将来の方向性
Given the potential of 3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester as a synthetic reagent, drug delivery system, and therapeutic agent, there are a number of future directions for further research and development. These include further studies into the mechanism of action of this compound and its biochemical and physiological effects, as well as the development of new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research into the use of this compound as a drug delivery system and therapeutic agent is needed, as well as the development of new analytical methods for the characterization of this compound and its complexes. Finally, further studies into the advantages and limitations of this compound in laboratory experiments are needed, as well as the development of new strategies for the optimization of its use in laboratory settings.
合成法
3-Formyl-4-methoxy-5-methylphenyl boronic acid pinacol ester can be synthesized by the reaction of 3-formyl-4-methoxy-5-methylphenol (FMMP) with boronic acid in a 1:1 molar ratio. The reaction is carried out in the presence of a catalytic amount of a Lewis acid, such as titanium (IV) chloride or aluminum chloride, and is typically performed in an organic solvent such as toluene or xylene. The reaction proceeds rapidly at room temperature, and yields this compound in high yields.
Safety and Hazards
特性
IUPAC Name |
2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-12(8-11(9-17)13(10)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXCGJDHMRWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














